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Compound of Interest

Compound Name: FMF-04-159-R

Cat. No.: B10825826

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical
Profile of the Reversible CDK14/16 Inhibitor, FMF-04-159-R.

This guide provides a comprehensive comparison of the in vitro efficacy of FMF-04-159-R, a
reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16
(CDK16), across various cancer models. Data is presented in comparison to its covalent
counterpart, FMF-04-159-2, and the multi-CDK inhibitor, AT7519, to offer a clear perspective on
its potency and selectivity. Detailed experimental protocols for key assays are also provided to
support the interpretation of the presented data.

Overview of FMF-04-159-R

FMF-04-159-R is a chemical probe used in cancer research to investigate the roles of TAIRE
family kinases, particularly CDK14 and CDK16. It functions as a reversible inhibitor, making it a
crucial control for studies involving the covalent inhibitor FMF-04-159-2.[1][2] Understanding its
efficacy and mechanism of action is vital for researchers exploring CDK14 as a therapeutic
target in oncology.

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of FMF-04-159-R and comparator compounds was assessed
across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50)
values, representing the concentration of a drug that is required for 50% inhibition in vitro, are
summarized in the tables below.
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Table 1: Biochemical and Cellular IC50 Values of FMF-04-159-R and FMF-04-159-2

Carcinoma

Compound Target Assay Type IC50 (nM)
FMF-04-159-R CDK14 Kinase Activity 139.1
CDK16 Kinase Activity 5.9

CDK14 NanoBRET 563

CDK2 NanoBRET 493

FMF-04-159-2 CDK14 Kinase Activity 88

CDK16 Kinase Activity 10

CDK14 NanoBRET 39.6

CDK2 NanoBRET 256

Data sourced from multiple references.[1][2][3]

Table 2: Anti-proliferative IC50 Values in Human Cancer Cell Lines
Compound Cell Line Cancer Type IC50 (nM)
FMF-04-159-R* HCT116 Colorectal Carcinoma  ~5,720
FMF-04-159-2 HCT116 Colorectal Carcinoma 1,144
AT7519 HCT116 Colorectal Carcinoma 132
SW620 Colorectal Carcinoma 940
MCF-7 Breast 40

Adenocarcinoma
MDA-MB-231 Breast ) Not Reported
Adenocarcinoma
PATU-8988T Pancreatic Carcinoma  Not Reported
HepG2 Hepatocellular Not Reported
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The IC50 for FMF-04-159-R in HCT116 cells is estimated based on the reported 5-fold
difference in potency compared to FMF-04-159-2.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are
provided in DOT language.

CDK14 in Wnt Signaling Pathway

Click to download full resolution via product page

Caption: CDK14's role in the Wnt signaling pathway.
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Experimental Workflow for Efficacy Evaluation

Cell Viability Assay Cell Cycle Analysis
Seed Cancer Cells Seed Cancer Cells
i i
Treat with FMF-04-159-R Treat with FMF-04-159-R
i i
Incubate (72h) Incubate (24h)
i i
Add CellTiter-Glo® Reagent Harvest & Fix Cells
i i
Measure Luminescence Stain with Propidium lodide

:

Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for in vitro efficacy assessment.

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

o Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells
per well and allowed to adhere overnight.
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e Compound Treatment: Cells are treated with a serial dilution of FMF-04-159-R, FMF-04-159-
2, or AT7519 for 72 hours.

» Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

e Incubation and Measurement: The plate is incubated at room temperature for 10 minutes to
stabilize the luminescent signal, which is then measured using a luminometer. The IC50
values are calculated from the dose-response curves.

Cell Cycle Analysis (Propidium lodide Staining)

o Cell Treatment: Cells are treated with the respective compounds at their approximate IC50
concentrations for 24 hours.

o Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold
70% ethanol.

» Staining: Fixed cells are washed and then stained with a solution containing propidium iodide
and RNase A.

o Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to
determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment
with FMF-04-159-R has been shown to induce an increase in the G1 and G2/M phases in
HCT116 cells.[1]

Discussion

FMF-04-159-R demonstrates reversible inhibitory activity against CDK14 and CDK16. Its anti-
proliferative effects, as estimated in HCT116 cells, appear to be less potent compared to its
covalent counterpart, FMF-04-159-2, and the multi-CDK inhibitor AT7519. The off-target activity
on CDK2 should be considered when interpreting experimental results.[1][2] The covalent
inhibitor FMF-04-159-2 has been observed to induce a G2/M cell cycle arrest in colorectal,
pancreatic, breast, and liver cancer cell lines.[2] Given that FMF-04-159-R acts as a reversible
control, it is expected to produce a more modest effect on the cell cycle.

This guide provides a foundational understanding of the preclinical efficacy of FMF-04-159-R.
Further studies are warranted to determine its specific anti-proliferative IC50 values across a
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broader range of cancer models to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Efficacy of FMF-04-159-R in Diverse
Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b10825826#fmf-04-159-r-efficacy-in-different-cancer-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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